molecular formula C7H9NO2 B13637779 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one

Cat. No.: B13637779
M. Wt: 139.15 g/mol
InChI Key: BLHCOWSQPAARRL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is a chemical compound featuring a furan ring system, which serves as a privileged scaffold in medicinal chemistry and material science . This compound belongs to a class of molecules where an amino ketone functionality is appended to a methylfuran core, making it a valuable bifunctional building block for synthetic organic chemistry. Researchers can utilize the reactive amino and carbonyl groups for further derivatization, enabling the construction of more complex heterocyclic systems or targeted molecular probes . The furan ring is a common structural motif found in numerous biologically active natural products and pharmaceuticals . Furan derivatives have been investigated for a wide spectrum of applications, including use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as organic semiconductors . In a research context, this specific amino ketone can be a key intermediate in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity efficiently . For instance, inspired by enzymatic processes, furan-based electrophiles can undergo oxidation and subsequent one-pot reactions with thiol and amine nucleophiles to form stable pyrrole heterocycles, a process useful for the selective and irreversible labeling of biomolecules such as peptides and proteins . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed hazard and safety information.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-amino-1-(2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3

InChI Key

BLHCOWSQPAARRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)CN

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis of Functionalized Furan Derivatives

One efficient approach to synthesize furan derivatives related to 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one involves one-pot multicomponent reactions using arylglyoxals, acetylacetone, and phenols under mild conditions.

  • Reaction Conditions: Reflux in acetone, catalyst-free, with triethylamine as a base, typically for 3 hours.
  • Advantages: High yields, simplified work-up, no need for expensive/toxic catalysts, and mild reaction conditions.
  • Characterization: Products are confirmed by NMR, FT-IR, and mass spectrometry.
  • Reference Reaction: The synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives, structurally related to the target compound, demonstrates the applicability of this method to furan ketones.
Parameter Details
Solvent Acetone
Base Triethylamine
Temperature Reflux (~56 °C)
Reaction Time 3 hours
Catalyst None (catalyst-free)
Yield Excellent (typically >80%)

This method is particularly attractive for synthesizing substituted furans with acetyl groups at the 3-position, which is structurally analogous to the ethanone moiety in this compound.

Synthesis via α-Amino Ketone Formation from 2-Methylfuran Precursors

Although direct literature on the preparation of this compound is limited, analogous α-amino ketones are typically synthesized by:

  • Starting Material: 1-(2-Methylfuran-3-yl)ethan-1-one (2-methyl-3-acetylfuran).
  • Amination Step: Introduction of the amino group at the α-position to the ketone, often via reductive amination or nucleophilic substitution.

A plausible synthetic route involves:

  • Preparation of 1-(2-Methylfuran-3-yl)ethan-1-one: This compound is commercially available or prepared via Friedel-Crafts acylation of 2-methylfuran.
  • Amination: The α-position of the ethanone can be functionalized by reaction with ammonia or amine sources under reductive amination conditions, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This approach aligns with general methods for α-amino ketone synthesis, as reviewed in studies on unnatural α-amino ethyl esters and related compounds.

Related Thiazole-Furan Schiff Base Derivatives Synthesis

Research on furan-containing compounds with amino functionalities often involves Schiff base formation from furan derivatives:

  • Procedure: Condensation of thiosemicarbazide with substituted acetophenones or benzaldehydes bearing furan rings, followed by cyclization.
  • Conditions: Reflux in ethanol or acetone, monitored by thin-layer chromatography.
  • Yields: Moderate to high (50–92%), depending on substituents.
  • Characterization: IR, NMR, and HRMS confirm the presence of amino and ketone functionalities.

Though this method targets more complex fused heterocycles, it demonstrates synthetic strategies for incorporating amino and ketone groups onto furan rings, which could be adapted for this compound derivatives.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
One-pot multicomponent synthesis Aryl glyoxals, acetylacetone, phenols Acetone reflux, triethylamine >80 Catalyst-free, mild, efficient for furans
α-Amination of 2-methylfuran ethanone 1-(2-Methylfuran-3-yl)ethan-1-one + amine Reductive amination conditions Variable Common α-amino ketone synthesis approach
Schiff base synthesis with thiosemicarbazide Furan-substituted acetophenones + thiosemicarbazide Reflux in ethanol/acetone 50–92 For complex amino-furan heterocycles

Research Outcomes and Analytical Data

  • Yields: The one-pot method yields functionalized furan ethanones in excellent yields (>80%), highlighting its synthetic efficiency.
  • Spectroscopic Characterization: NMR and IR spectra confirm the presence of amino and ketone groups, with characteristic signals at ~1650 cm⁻¹ (C=O stretch) and NH bending vibrations near 3400 cm⁻¹.
  • Purification: Flash column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed to isolate pure products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): A psychoactive substance regulated under drug laws, featuring bromo and methoxy groups on the phenyl ring .

2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one: Methoxy-substituted α-ketoamine used in CK1δ inhibitor synthesis .

2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one: Piperazine-containing derivative with reported high purity (>99%) .

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Purity
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one 2-Methylfuran-3-yl ~165.2 (estimated) Amino ketone, furan N/A
bk-2C-B 4-Bromo-2,5-dimethoxyphenyl 290.12 Bromo, methoxy, amino ketone >95%
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one 5-Bromopyridin-3-yl 215.05 Bromo, pyridine, amino ketone ≥95%
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one 2,4-Dimethoxyphenyl 209.23 Methoxy, amino ketone N/A
2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one 4-Phenylpiperazin-1-yl 296.18 Piperazine, phenyl, amino ketone >99%

Electronic Effects :

  • Methoxy groups (e.g., in bk-2C-B) increase electron density on the aromatic ring, stabilizing intermediates during synthesis .
  • Bromo substituents (e.g., in bk-2C-B and the bromopyridine analog) introduce steric bulk and may influence binding in biological systems .

Challenges :

  • Stability of α-amino ketones: Many require HCl stabilization to avoid dimerization .
  • Furans vs. Aromatics: Methylfuran’s lower polarity may complicate purification compared to phenyl or pyridyl analogs.

Pharmacological and Toxicological Profiles

  • Piperazine Derivatives : Used in drug discovery for their affinity to neurotransmitter receptors, though specific data for the target compound are lacking .
  • Toxicity: Limited toxicological data exist for many analogs. For example, 1-(2-Amino-6-nitrophenyl)ethanone has unclassified hazards but lacks thorough toxicological studies .

Biological Activity

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group and a furan moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H9NO\text{C}_7\text{H}_9\text{N}\text{O}

Key Features:

  • Amino Group: Contributes to its reactivity and potential biological interactions.
  • Furan Ring: Enhances the compound's ability to engage in electrophilic reactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various microbial strains. The effectiveness of the compound can be summarized as follows:

Microbial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

These results indicate a promising potential for use in treating infections caused by these pathogens.

2. Anticancer Activity

The compound is under investigation for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.126Induction of apoptosis
A549 (Lung)0.250Cell cycle arrest
HeLa (Cervical)0.200Inhibition of migration

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

3. Enzyme Inhibition

Further research into the mechanism of action reveals that this compound may act as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways:

EnzymeIC50 (µM)Type of Inhibition
Cyclooxygenase (COX)>10Non-competitive
Lipoxygenase (LOX)5Competitive

This inhibition suggests that the compound could have applications in inflammatory diseases and conditions where these enzymes play a critical role.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound. Notably, a study involving oral administration in mice indicated:

  • Bioavailability: Approximately 31.8% after administration.
  • Toxicity: No acute toxicity observed at doses up to 2000 mg/kg.

These findings support the compound's potential as a therapeutic agent with manageable safety profiles .

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